Cas no 2227767-86-2 ((2R)-5-(thiophen-3-yl)pentan-2-ol)
(2R)-5-(thiophen-3-yl)pentan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-5-(thiophen-3-yl)pentan-2-ol
- EN300-1783180
- 2227767-86-2
-
- Inchi: 1S/C9H14OS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8,10H,2-4H2,1H3/t8-/m1/s1
- InChI Key: HFJXFZSSYGKFHU-MRVPVSSYSA-N
- SMILES: S1C=CC(=C1)CCC[C@@H](C)O
Computed Properties
- Exact Mass: 170.07653624g/mol
- Monoisotopic Mass: 170.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 48.5Ų
(2R)-5-(thiophen-3-yl)pentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783180-0.05g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 0.05g |
$1560.0 | 2023-09-19 | ||
| Enamine | EN300-1783180-0.1g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 0.1g |
$1635.0 | 2023-09-19 | ||
| Enamine | EN300-1783180-0.25g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 0.25g |
$1708.0 | 2023-09-19 | ||
| Enamine | EN300-1783180-0.5g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 0.5g |
$1783.0 | 2023-09-19 | ||
| Enamine | EN300-1783180-1.0g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 1g |
$1857.0 | 2023-05-23 | ||
| Enamine | EN300-1783180-2.5g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 2.5g |
$3641.0 | 2023-09-19 | ||
| Enamine | EN300-1783180-5.0g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 5g |
$5387.0 | 2023-05-23 | ||
| Enamine | EN300-1783180-10.0g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 10g |
$7988.0 | 2023-05-23 | ||
| Enamine | EN300-1783180-1g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 1g |
$1857.0 | 2023-09-19 | ||
| Enamine | EN300-1783180-5g |
(2R)-5-(thiophen-3-yl)pentan-2-ol |
2227767-86-2 | 5g |
$5387.0 | 2023-09-19 |
(2R)-5-(thiophen-3-yl)pentan-2-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (2R)-5-(thiophen-3-yl)pentan-2-ol
Recent Advances in the Study of (2R)-5-(thiophen-3-yl)pentan-2-ol and Its Relevance to Chemical Compound 2227767-86-2
The compound (2R)-5-(thiophen-3-yl)pentan-2-ol has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral alcohol, characterized by its thiophene moiety, has been investigated for its role in modulating biological pathways, particularly in the context of inflammation and metabolic disorders. Recent studies have also explored its structural relationship with the chemical compound 2227767-86-2, a molecule of interest in drug discovery for its unique pharmacological properties.
One of the key findings in recent literature is the synthesis and optimization of (2R)-5-(thiophen-3-yl)pentan-2-ol, which has been achieved through stereoselective methods to ensure high enantiomeric purity. Researchers have demonstrated that the (2R)-enantiomer exhibits superior biological activity compared to its (2S)-counterpart, particularly in inhibiting specific enzymes involved in inflammatory responses. This enantioselectivity underscores the importance of chiral synthesis in developing effective therapeutic agents.
In parallel, compound 2227767-86-2 has been identified as a structurally related molecule with potential synergistic effects when combined with (2R)-5-(thiophen-3-yl)pentan-2-ol. Preliminary in vitro studies suggest that this combination may enhance the efficacy of targeting certain receptors, such as G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. The molecular docking studies of these compounds have provided insights into their binding affinities and interaction mechanisms, paving the way for further optimization.
Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated the precise characterization of these compounds. These methods have been instrumental in confirming the purity and stereochemical configuration of (2R)-5-(thiophen-3-yl)pentan-2-ol, as well as in elucidating the structural features of 2227767-86-2. Such analytical rigor is essential for ensuring the reproducibility and reliability of research findings.
The therapeutic potential of these compounds extends beyond their immediate biological targets. For instance, (2R)-5-(thiophen-3-yl)pentan-2-ol has shown promise in preclinical models of neurodegenerative diseases, where its anti-inflammatory properties may mitigate neuronal damage. Similarly, 2227767-86-2 has been explored for its role in metabolic regulation, with studies indicating its ability to modulate lipid metabolism in animal models. These findings highlight the broad applicability of these compounds in addressing diverse medical challenges.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and advancing the development of these compounds as viable therapeutic agents.
In conclusion, the study of (2R)-5-(thiophen-3-yl)pentan-2-ol and its relationship with compound 2227767-86-2 represents a vibrant area of research in chemical biology and drug discovery. The enantioselective synthesis, structural elucidation, and biological evaluation of these compounds have provided valuable insights into their therapeutic potential. Continued research in this direction holds promise for the development of novel treatments for a range of diseases, from inflammatory disorders to metabolic and neurodegenerative conditions.
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